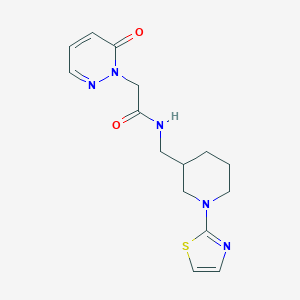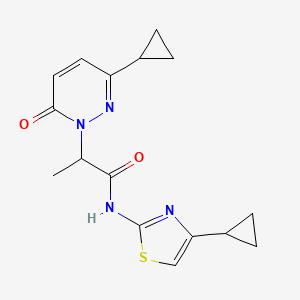
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide is an intriguing synthetic compound featuring a complex structure that includes both pyridazinone and thiazole moieties. This compound's unique architecture allows it to interact with a range of biological and chemical environments, making it an object of study in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide typically involves a multi-step process. The starting materials include cyclopropyl-containing compounds and pyridazinone derivatives. The synthetic route may proceed as follows: first, cyclopropylamine is reacted with pyridazinone under basic conditions to form the intermediate 3-cyclopropyl-6-oxopyridazin-1(6H)-ylamine. This intermediate then undergoes condensation with a thiazole derivative, specifically 4-cyclopropylthiazol-2-ylpropanoic acid, under dehydrating conditions to yield the final product.
Industrial Production Methods: Industrial synthesis of this compound scales up the laboratory protocols while ensuring adherence to safety and environmental regulations. Large-scale reactors and optimized catalytic systems may be employed to enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. Its reactivity is influenced by the presence of the cyclopropyl and pyridazinone groups, which are prone to nucleophilic substitution and electrophilic addition reactions.
Common Reagents and Conditions: Some typical reagents used in reactions involving this compound include hydrogenating agents for reduction (such as palladium on carbon), oxidizing agents like potassium permanganate, and nucleophiles like amines and halides. Standard conditions such as room temperature and atmospheric pressure are often sufficient, though specific reactions may require elevated temperatures or pressures.
Major Products: The products formed from these reactions vary but can include reduced or oxidized derivatives, substituted analogs, and ring-opened compounds, depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for creating more complex molecules, due to its versatile reactivity and stability. Researchers explore its potential as a ligand in coordination chemistry and as a precursor in polymer synthesis.
Biology: Its unique structure allows it to interact with various biological molecules, providing a basis for studying its effects on cellular processes. It may be investigated as a potential enzyme inhibitor or as a probe in biochemical assays.
Medicine: In the medical field, this compound's interactions with biological targets make it a candidate for drug development. Researchers may explore its efficacy as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Industry: In the industrial realm, this compound's stability and reactivity make it suitable for use in the synthesis of specialty chemicals, agrochemicals, and advanced materials.
作用機序
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. The cyclopropyl groups and pyridazinone moiety are crucial for its binding affinity and specificity.
類似化合物との比較
When compared to other similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide stands out due to the combined presence of both cyclopropyl and thiazole groups. Similar compounds may include:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide
These similar compounds differ mainly in the nature and position of substituents on the pyridazinone and thiazole rings, which can significantly influence their reactivity and biological activity.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-cyclopropyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-9(20-14(21)7-6-12(19-20)10-2-3-10)15(22)18-16-17-13(8-23-16)11-4-5-11/h6-11H,2-5H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZVEFPJYWKCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
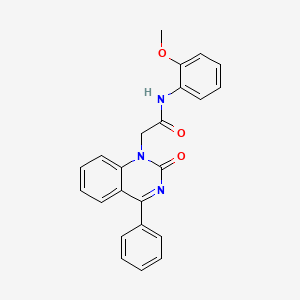
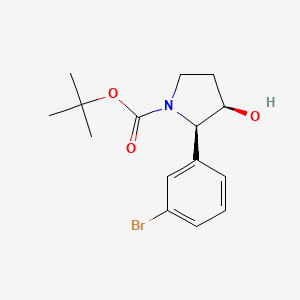

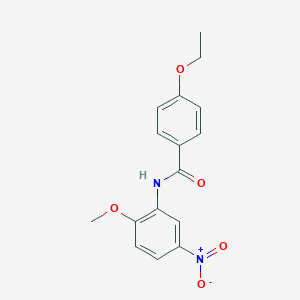

![2-(benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2700348.png)
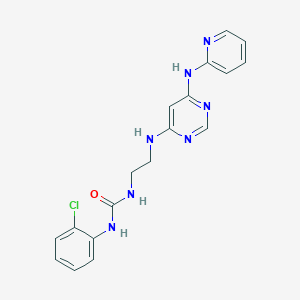


![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2700355.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2700356.png)
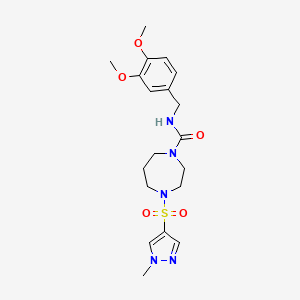
![3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B2700359.png)
